molecular formula C10H9N3O B1481602 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098139-31-0

6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1481602
CAS No.: 2098139-31-0
M. Wt: 187.2 g/mol
InChI Key: SLMBDWMOJOZFMK-UHFFFAOYSA-N
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Description

6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that combines the structural motifs of furan, imidazole, and pyrazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with topoisomerase IV, an enzyme crucial for DNA replication and transcription . The binding affinity of this compound to topoisomerase IV suggests its potential as an antimicrobial agent. Additionally, molecular docking studies have shown that this compound can bind to the catalytic domain of enzymes, indicating its role in enzyme inhibition .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit cytotoxic effects on lung carcinoma cells, indicating its potential as an anticancer agent . The compound’s ability to alter gene expression and disrupt cellular metabolism further underscores its significance in biochemical research.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of topoisomerase IV by binding to its catalytic domain, thereby preventing DNA replication and transcription . Additionally, the compound’s interaction with other enzymes and proteins can lead to alterations in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been associated with sustained cytotoxic effects on cancer cells, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to the compound’s overall biological activity. Additionally, this compound can influence metabolic flux and alter metabolite levels, further impacting cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its interaction with plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, it has been observed to accumulate in the nucleus, where it can influence gene expression and DNA-related processes . The targeting signals and post-translational modifications of this compound direct it to specific cellular compartments, enhancing its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a furan derivative with an imidazole-pyrazole precursor. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process. For example, the Paal-Knorr synthesis is a well-known method for preparing furan derivatives, which can then be further reacted to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 2-furoic acid and furfuryl alcohol share the furan ring structure.

    Imidazole Derivatives: Compounds such as histidine and imidazole-4-acetic acid contain the imidazole ring.

    Pyrazole Derivatives: Compounds like pyrazole-3-carboxylic acid and 1-phenyl-3-methyl-5-pyrazolone are structurally related.

Uniqueness

6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

6-(furan-3-yl)-1-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-12-3-4-13-10(12)6-9(11-13)8-2-5-14-7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMBDWMOJOZFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=CC(=N2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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